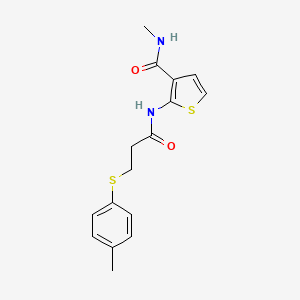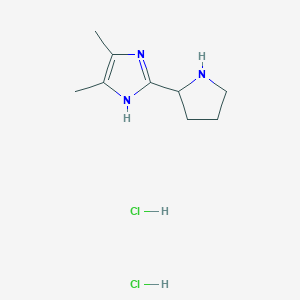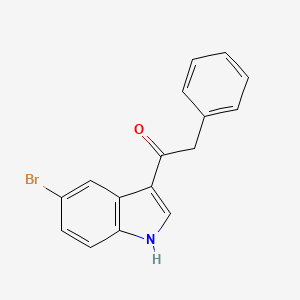
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have a wide variety of applications in fields such as agrochemical and pharmaceutical .
Synthesis Analysis
The synthesis of similar thiophene derivatives often involves reactions like lithiation . For example, a compound like 2-propylthiophene can be treated with n-BuLi for lithiation at −78 °C followed by reaction with phenylisocyanate to get a related compound .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can be synthesized through condensation reactions, including the Gewald reaction, the Paal–Knorr reaction, and others .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, similar in structure to the requested chemical, has been synthesized and characterized using X-ray diffraction. This analysis provides insights into its molecular structure and potential applications in crystallography and material science (Vasu et al., 2004).
Antimicrobial Activity and Molecular Docking
- A related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, has been studied for its antimicrobial activity against various microorganisms. Molecular docking studies have also been conducted to understand its interaction with lung cancer proteins, indicating potential applications in medicinal chemistry and drug design (Cakmak et al., 2022).
N-Acylphosphoramido(thio)(seleno)ates Synthesis
- Research on N-acylphosphoramido(thio)(seleno)ates, which are derivatives of carboxamides, involves the synthesis and structural confirmation through MS analysis and NMR spectroscopy. This research contributes to the field of organic synthesis and phosphorus chemistry (Baraniak et al., 2004).
Cholinesterase Inhibitors and Antioxidants
- Thiophene-2-carboxamide Schiff base derivatives have been explored for their potential as cholinesterase inhibitors and antioxidants. This research has implications in the development of treatments for neurodegenerative diseases like Alzheimer’s (Kausar et al., 2021).
Endothelin Receptor Antagonists
- N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists. Structural modifications of the aryl group have been explored for enhancing potency, relevant in cardiovascular drug research (Wu et al., 1997).
Coordination Polymers in Crystal Engineering
- Thiophene-2,5-dicarboxylic acid derivatives have been used in the synthesis of cadmium coordination polymers. These polymers are of interest in materials science for their structural and photoluminescence properties (Xue et al., 2015).
Electromechanical Devices
- Poly(methyl)thiophene, a related compound, has been used in the development of hybrid electrochemical devices, combining the specific power of supercapacitors with the energy of Li-ion batteries. This research has significant implications for energy storage technologies (Pasquier et al., 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-3-5-12(6-4-11)21-10-8-14(19)18-16-13(7-9-22-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACFRYNJPUQAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669664.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2669667.png)
![(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2669669.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)
![1-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2669673.png)

![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)
![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)
![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)